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Abstract
DS88790512 is a novel, potent, and selective small-molecule inhibitor of the Transient

Receptor Potential Canonical 6 (TRPC6) ion channel, a key mediator in various pathological

signaling pathways. This technical guide provides a comprehensive overview of the discovery,

synthesis, and preclinical characterization of DS88790512. The document details the rationale

behind its design, its inhibitory activity, selectivity profile, and pharmacokinetic properties.

Furthermore, it outlines the experimental methodologies for key assays and visualizes the

relevant biological pathways and experimental workflows to support further research and

development.

Introduction
The Transient Receptor Potential Canonical 6 (TRPC6) channel is a non-selective cation

channel that plays a significant role in calcium signaling in various cell types. Dysregulation of

TRPC6 activity has been implicated in a range of diseases, including focal segmental

glomerulosclerosis (FSGS), pulmonary hypertension, and cardiac hypertrophy. As such,

TRPC6 has emerged as a promising therapeutic target for the development of novel

pharmacological interventions.

The discovery of DS88790512 represents a significant advancement in the pursuit of selective

TRPC6 inhibitors. This bicyclo[4.3.0]nonane derivative was identified through a strategic
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medicinal chemistry effort aimed at improving the drug-like properties of known TRPC6

inhibitors.[1] This guide serves to consolidate the available technical information on

DS88790512 to facilitate its use and further exploration by the scientific community.

Discovery and Design Rationale
The development of DS88790512 was guided by the principle of increasing the three-

dimensionality of a known aminoindane-based TRPC6 inhibitor.[1][2] The core concept was to

enhance the fraction of sp³-hybridized carbon atoms (Fsp³) in the molecular scaffold, a strategy

often associated with improved pharmacological properties.[1][2] The synthetic approach

involved the replacement of the sp² carbon atoms of the aminoindane skeleton with sp³

carbons, leading to the creation of a saturated bicyclo[4.3.0]nonane core.[1][2] This structural

modification resulted in a significant increase in the Fsp³ value and ultimately led to the

identification of DS88790512 as a highly potent and selective TRPC6 inhibitor.[2]

Synthesis of DS88790512
While the specific, step-by-step synthesis of DS88790512 has not been publicly disclosed in

full detail, the foundational synthetic strategy involved the construction of a

bicyclo[4.3.0]nonane (also known as a hydrindane) scaffold. This class of molecules is a

common motif in natural products and presents unique synthetic challenges, particularly

concerning stereocontrol. General methodologies for the synthesis of such scaffolds often

involve cycloaddition reactions, such as the Diels-Alder reaction, or various cyclization

strategies.

Disclaimer: The following represents a plausible, generalized synthetic workflow for a

bicyclo[4.3.0]nonane derivative and is not the confirmed synthesis of DS88790512.
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Plausible synthetic workflow for a bicyclo[4.3.0]nonane core.

Biological Activity and Selectivity
DS88790512 demonstrates potent inhibitory activity against the TRPC6 channel. Its selectivity

has been profiled against other ion channels, notably the hERG and NaV1.5 channels, which

are critical for assessing cardiac safety.

Table 1: In Vitro Inhibitory Activity and Selectivity of DS88790512
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Target IC50 (nM)

TRPC6 11[1][2]

hERG >100,000[2]

NaV1.5 >300,000[2]

Pharmacokinetic Profile
The pharmacokinetic properties of DS88790512 have been evaluated in murine models,

demonstrating its potential for oral administration.

Table 2: Pharmacokinetic Parameters of DS88790512 in Mice

Parameter Value

Dose (Oral) 10 mg/kg[2]

Cmax 260 nM[2]

AUC 1000 nM·h[2]

Half-life (t1/2) 2.9 h[2]

Oral Bioavailability 50%[2]

Volume of Distribution (IV) 24 L/kg[2]

Clearance (IV) 180 mL/min/kg[2]

Plasma Protein Binding ~70%[2]

Murine Liver Microsomal Stability 98%[2]

TRPC6 Signaling Pathway
TRPC6 is a component of a complex signaling network. Its activation, often downstream of G-

protein coupled receptors (GPCRs) and phospholipase C (PLC), leads to an influx of Ca²⁺.

This increase in intracellular calcium can activate various downstream effectors, including
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calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT),

leading to its translocation to the nucleus and transcription of target genes.

GPCR

Phospholipase C
(PLC)

PIP2

hydrolyzes

IP3 Diacylglycerol
(DAG)

TRPC6 Channel

activates

Ca²⁺ Influx

Calcineurin

activates

NFAT-P

dephosphorylates

NFAT

Nucleus

translocates to

Gene Transcription

initiates

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Simplified TRPC6 signaling pathway.

Experimental Protocols
Disclaimer: The following are generalized protocols based on standard industry practices. The

specific parameters for the experiments conducted on DS88790512 may have varied.

TRPC6 Inhibition Assay (Calcium Influx Assay)
This assay measures the ability of a compound to inhibit TRPC6-mediated calcium influx in a

cell line overexpressing the channel.

Cell Culture: HEK293 cells stably expressing human TRPC6 are cultured in appropriate

media.

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to

confluence.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a

buffered saline solution.

Compound Incubation: The test compound (DS88790512) at various concentrations is pre-

incubated with the cells.

Channel Activation and Signal Detection: A TRPC6 agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-

glycerol) is added to stimulate calcium influx. The change in fluorescence intensity is

measured over time using a fluorescence plate reader.

Data Analysis: The inhibition of the calcium response by the test compound is calculated

relative to vehicle-treated controls to determine the IC50 value.
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Workflow for TRPC6 inhibition assay.

hERG and NaV1.5 Selectivity Assays (Automated Patch
Clamp)
These assays assess the off-target activity of DS88790512 on key cardiac ion channels.

Cell Culture: Cell lines stably expressing either hERG or NaV1.5 channels are cultured.

Cell Preparation: Cells are harvested and prepared for use in an automated patch-clamp

system.

Electrophysiology: Whole-cell voltage-clamp recordings are established. Specific voltage

protocols are applied to elicit and measure the respective ion channel currents.

Compound Application: DS88790512 is applied at various concentrations to the cells, and

the effect on the ion channel current is recorded.

Data Analysis: The percentage of current inhibition at each concentration is determined to

calculate the IC50 value.

Microsomal Stability Assay
This assay evaluates the metabolic stability of DS88790512 in the presence of liver

microsomes.

Reaction Mixture Preparation: A reaction mixture containing liver microsomes (e.g., from

mouse or human), a NADPH-regenerating system, and buffer is prepared.
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Incubation: DS88790512 is added to the reaction mixture and incubated at 37°C. Aliquots

are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold

organic solvent (e.g., acetonitrile).

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-

MS/MS to quantify the remaining concentration of DS88790512.

Data Analysis: The percentage of the parent compound remaining at each time point is

plotted, and the half-life and intrinsic clearance are calculated.

Conclusion
DS88790512 is a potent, selective, and orally bioavailable TRPC6 inhibitor discovered through

a rational design strategy focused on increasing molecular three-dimensionality. Its favorable in

vitro and in vivo profiles make it a valuable tool for investigating the physiological and

pathological roles of TRPC6 and a promising lead compound for the development of

therapeutics targeting TRPC6-mediated diseases. This guide provides the foundational

technical information to support such endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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